2-aminoCyclopentanecarboxamide
CAS No.: 248607-72-9
Cat. No.: VC7514169
Molecular Formula: C6H12N2O
Molecular Weight: 128.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248607-72-9 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.175 |
| IUPAC Name | 2-aminocyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
| Standard InChI Key | FUGFTUCRJJFPES-UHFFFAOYSA-N |
| SMILES | C1CC(C(C1)N)C(=O)N |
Introduction
Structural Characteristics and Stereochemistry
Core Structure and Isomerism
ACPC (C₆H₁₂N₂O, molecular weight 128.17 g/mol) features a five-membered cyclopentane ring with amino (-NH₂) and carboxamide (-CONH₂) groups at adjacent positions (Figure 1) . The spatial arrangement of substituents gives rise to four stereoisomers:
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(1S,2S)-ACPC
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(1R,2R)-ACPC
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(1S,2R)-ACPC
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(1R,2S)-ACPC
Crystallographic data for the cis-(1S,2R) isomer (CAS 135053-11-1) confirm a puckered cyclopentane ring with bond angles of 108°–112° and torsional strain influencing reactivity .
Table 1: Stereoisomeric Properties of ACPC
| Isomer | CAS Number | Melting Point (°C) | Specific Rotation [α]D²⁵ |
|---|---|---|---|
| cis-(1S,2R) | 135053-11-1 | 131–137 | +24.5 (c=1, H₂O) |
| trans-(1R,2R) | 245115-25-7 | 142–146 | -18.3 (c=1, MeOH) |
| cis-(1R,2S) | 248607-72-9 | 129–134 | -22.1 (c=1, H₂O) |
| trans-(1S,2S) | 464913-93-7 | 138–141 | +19.8 (c=1, MeOH) |
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch) .
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NMR: Characteristic δ 1.6–2.1 ppm (cyclopentane CH₂), δ 3.4–3.8 ppm (CH-NH₂), and δ 6.9–7.2 ppm (amide NH) .
Synthesis and Industrial Production
Cyclopentene-Based Routes
Shikimic acid derivatives serve as chiral precursors for enantioselective synthesis. Hydrogenation of bicyclic β-lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) followed by acid hydrolysis yields cis-ACPC with >95% enantiomeric excess (ee) .
Catalytic Asymmetric Amination
Davies et al. developed a lithium amide-mediated conjugate addition to cyclopentenecarboxamides, achieving trans-ACPC in 88% yield and 99% ee .
Industrial Processes
Continuous flow reactors optimize scalability:
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Feedstock: Cyclopentanecarboxylic acid (100 kg/batch).
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Amination: NH₃ gas under 50 bar H₂, Pd/C catalyst (80°C, 12 h).
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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pH Stability: Stable at pH 4–8 (t₁/₂ > 24 h); degrades to cyclopentanecarboxylic acid at pH <2.
Biological Activity and Mechanisms
Chemokine Receptor Antagonism
ACPC derivatives exhibit potent CCR2 inhibition (IC₅₀ = 18 nM) by occupying the receptor's hydrophobic pocket. Structure-activity relationship (SAR) studies show:
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Optimal Substituents: Isobutyl or cyclopropyl groups at C1 enhance binding affinity .
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Stereoselectivity: cis-Isomers show 10-fold higher activity than trans counterparts .
Table 2: CCR2 Binding Affinity of ACPC Analogues
| Compound | IC₅₀ (nM) | Selectivity (CCR2/CCR5) |
|---|---|---|
| cis-ACPC-iPr | 18 ± 2 | >1000 |
| trans-ACPC-CyPr | 210 ± 15 | 120 |
| ACPC-Ph | 450 ± 30 | 45 |
Peptide Foldamers
Incorporating trans-ACPC into β-peptides induces 14-helix conformations stabilized by intramolecular H-bonds (N-H···O=C, 2.8 Å). These foldamers resist proteolysis and show cell-penetrating activity .
Applications in Drug Development
Antimicrobial Agents
Cispentacin (a cis-ACPC analogue) inhibits fungal isoleucyl-tRNA synthetase (Ki = 0.8 μM), demonstrating efficacy against Candida albicans (MIC₉₀ = 4 μg/mL) .
Enzyme Inhibitors
ACPC-based inhibitors target:
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